4,4-dipropylpiperidine-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1132-96-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChI Key |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Canonical SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Other CAS No. |
1132-96-3 |
Synonyms |
4,4-Dipropyl-2,6-piperidinedione |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Dipropylpiperidine 2,6 Dione
Strategies for the Construction of the Piperidine-2,6-dione Core with 4,4-Dialkyl Substitution
Classical Condensation Approaches (e.g., utilizing glutaric anhydride (B1165640) derivatives)
A well-established and direct method for constructing the piperidine-2,6-dione skeleton involves the condensation of a substituted glutaric anhydride with an amine source. For the synthesis of a 4,4-dialkylated target, the corresponding 3,3-dialkylglutaric anhydride is the key starting material. The reaction proceeds by nucleophilic attack of ammonia (B1221849) or a primary amine on one of the carbonyl groups of the anhydride, leading to the formation of a glutaramic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final piperidine-2,6-dione (glutarimide) product.
A representative procedure for a related structure involves reacting glutaric anhydride with an aniline (B41778) derivative in toluene (B28343) at reflux for two hours to form the intermediate, which is then cyclized. researchgate.net The synthesis of the necessary substituted anhydride precursor, such as β-methylglutaric anhydride, can be accomplished through multi-step procedures starting from common reagents like diethyl malonate and methyl crotonate. orgsyn.org
Multi-Component Reaction Design for Piperidine-2,6-dione Frameworks
Multi-component reactions (MCRs) provide a highly efficient pathway for assembling complex molecular architectures like piperidines in a single synthetic operation, enhancing atom economy. acsgcipr.org While many MCRs for piperidines yield highly functionalized products, specific strategies can be envisioned for the 4,4-dialkylpiperidine-2,6-dione framework. For instance, a Hantzsch-type pyridine (B92270) synthesis could theoretically be adapted, although it would produce a dihydropyridine (B1217469) intermediate requiring a subsequent oxidation step. acsgcipr.org
More directly, one-pot syntheses of various piperidine (B6355638) derivatives have been achieved through the three-component reaction of an aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, often using a catalyst like phenylboronic acid. researchgate.net Although this specific example leads to different substitution patterns, it illustrates the MCR principle of rapidly building the heterocyclic core. researchgate.net Similarly, Ugi-type MCRs are powerful tools for creating peptide-like structures that can undergo subsequent cyclization to form related heterocyclic systems like diketopiperazines and pyrrolopiperazine-2,6-diones. mdpi.comnih.gov
Targeted Synthesis of 4,4-Dipropylpiperidine-2,6-dione from Advanced Precursors
More specialized routes have been developed that utilize advanced starting materials to specifically target the this compound structure.
Synthetic Routes Involving Indene (B144670) Derivatives as Starting Materials
A specific strategy for obtaining the required 3,3-dipropylglutaric acid precursor involves the ozonolysis of a corresponding 1,1-dipropylindene. Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double bonds. wikipedia.orglibretexts.org In this proposed route, ozone would cleave the double bond within the five-membered ring of the indene derivative. A subsequent oxidative work-up of the ozonide intermediate, for example using hydrogen peroxide or sodium chlorite, would yield the corresponding dicarboxylic acid. libretexts.orgorganic-chemistry.orgorganic-chemistry.org This one-pot ozonolysis-oxidation process is an effective method for converting alkenes directly into carboxylic acids. organic-chemistry.orggoogle.com The resulting 3,3-dipropylglutaric acid can then be cyclized with ammonia, as described in the classical condensation approach, to furnish the final this compound.
Derivatization Approaches from Halogenated Piperidine-2,6-diones (e.g., 3-bromopiperidine-2,6-dione)
The derivatization of a pre-formed piperidine-2,6-dione ring to introduce substituents at the C4 position is chemically challenging. The C4 methylene (B1212753) protons in the parent ring are not sufficiently acidic for easy deprotonation and subsequent alkylation. While halogenated derivatives such as 3-bromopiperidine-2,6-dione (B1280227) are known, their reactivity is centered on the halogenated carbon. nih.govprecisepeg.combldpharm.com For example, a known reaction of 3-bromopiperidine-2,6-dione involves its treatment with an aminobenzylamine in the presence of a base, leading to nucleophilic substitution at the C3 position. google.com
Directly forming two new carbon-carbon bonds at the C4 position of such a substrate is not a reported or straightforward transformation. Such a conversion would likely require a complex, multi-step sequence rather than a simple derivatization, making it a less synthetically viable approach compared to methods that construct the ring from an already appropriately substituted precursor.
Catalytic Methods in Piperidine-2,6-dione Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of piperidine heterocycles. These methods can be applied to the formation of the ring itself or to the synthesis of its precursors.
Classical condensation reactions are often facilitated by acid or base catalysis to promote the cyclization step. orgsyn.org Modern synthetic chemistry employs a wider range of catalysts. For instance, various metal-catalyzed cyclization reactions are used to form the piperidine ring. nih.govmdpi.com A Wacker-type aerobic oxidative cyclization using a palladium catalyst can form six-membered nitrogen heterocycles from appropriate alkene precursors. organic-chemistry.org Furthermore, catalytic hydrogenation is a key method for producing saturated piperidines from aromatic pyridine precursors. organic-chemistry.org While not leading directly to the dione (B5365651), these methods are fundamental in piperidine synthesis. In the context of this compound, catalysis is most impactful in the efficient synthesis of the 3,3-dipropylglutaric acid or anhydride precursors, or in catalytic cyclization of the corresponding dinitrile or amino acid precursors.
Summary of Synthetic Approaches
| Section | Methodology | Key Precursors | Description |
|---|---|---|---|
| 2.1.1 | Classical Condensation | 3,3-Dialkylglutaric anhydride, Ammonia/Amine | A two-step process involving the opening of an anhydride ring followed by thermal or catalytic cyclization to form the glutarimide (B196013) ring. researchgate.net |
| 2.1.2 | Multi-Component Reaction (MCR) | Aldehydes, Amines, Dicarbonyls, etc. | One-pot reactions that combine three or more starting materials to efficiently construct the heterocyclic core with high atom economy. acsgcipr.orgresearchgate.net |
| 2.2.1 | Ozonolysis of Indene | 1,1-Dipropylindene, Ozone | Cleavage of the double bond in an indene derivative followed by oxidative work-up to form a dicarboxylic acid precursor, which is then cyclized. wikipedia.orgorganic-chemistry.org |
| 2.2.2 | Derivatization | 3-Bromopiperidine-2,6-dione | A challenging and less direct approach, as reactivity is primarily at the C3 position, not the desired C4 position. google.com |
| 2.3 | Catalytic Methods | Various alkene, alkyne, or pyridine precursors | Use of acid, base, or metal catalysts to improve efficiency and selectivity in ring-forming reactions or precursor synthesis. mdpi.comorganic-chemistry.org |
Transition Metal-Catalyzed Cycloaddition Reactions for Piperidine Derivative Formation
Transition metal catalysis offers a powerful toolkit for the construction of complex cyclic systems, including piperidine derivatives. While a direct transition metal-catalyzed cycloaddition leading to this compound has not been extensively documented, several catalytic strategies for piperidine synthesis could be hypothetically adapted for this purpose. These methods often provide access to highly functionalized piperidines that can be further elaborated to the desired dione. organic-chemistry.org
One potential approach involves the use of nickel-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes. This methodology has been shown to be effective for the synthesis of hydroisoindole and hydroisoquinoline ring systems and can tolerate various nitrogen-protecting groups. acs.org A hypothetical reaction pathway could involve a suitably substituted dienyne precursor that, upon cyclization, would furnish a piperidine ring with the required 4,4-dipropyl substitution pattern. Subsequent oxidation steps would then be necessary to install the dicarbonyl functionality.
Palladium-catalyzed reactions are also at the forefront of heterocyclic synthesis. For instance, palladium-catalyzed aerobic oxidative cyclization of alkenes has been utilized to form various six-membered nitrogen heterocycles. organic-chemistry.org A hypothetical substrate, an N-protected aminoalkene bearing the dipropyl moiety, could potentially undergo a Wacker-type cyclization to afford a piperidine precursor.
Another relevant strategy is the iridium-catalyzed allylic cyclization. This method has been successfully applied in the stereoselective synthesis of 2,6-disubstituted piperidines. nih.gov By designing an appropriate acyclic precursor with terminal allyl and amino functionalities, and the dipropyl group at the central carbon, an iridium catalyst could facilitate the ring closure.
The following table outlines hypothetical transition metal-catalyzed reactions that could be adapted for the synthesis of a precursor to this compound.
| Catalyst System | Precursor Type | Potential Intermediate | Plausible Subsequent Steps |
| Ni(0)/Ligand | Nitrogen-tethered dienyne | 4,4-Dipropyl-1,2,5,6-tetrahydropyridine | Oxidation of the double bond and the ring to form the dione |
| Pd(II)/Oxidant | N-protected aminoalkene | 4,4-Dipropyl-2-oxopiperidine | Oxidation at the 6-position |
| Ir(I)/Ligand | N-protected allylic amine | 4,4-Dipropyl-2-vinylpiperidine | Ozonolysis of the vinyl group and oxidation |
Organocatalytic and Biocatalytic Approaches
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for toxic and expensive metal catalysts. For the synthesis of piperidine derivatives, organocatalytic Michael additions are particularly relevant. nih.govmdpi.com
A plausible organocatalytic route to this compound would involve the Michael addition of a dipropylmalonate equivalent to an acrylamide (B121943) derivative. This reaction, catalyzed by a chiral organocatalyst such as a cinchona alkaloid derivative or a proline-based catalyst, could potentially establish a chiral center if desired, although for the symmetrical 4,4-dipropyl derivative, this is not a primary concern. The resulting adduct would then undergo an intramolecular cyclization to form the piperidine-2,6-dione ring.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild reaction conditions. While specific biocatalytic routes to this compound are not described, the use of enzymes for the synthesis of piperidine precursors is an active area of research. For instance, transaminases could be employed for the selective amination of a diketone precursor, leading to an aminoketone that could cyclize to a piperidine ring.
The following table presents a hypothetical organocatalytic approach to this compound.
| Organocatalyst | Reactant 1 | Reactant 2 | Reaction Type | Product |
| Chiral Amine (e.g., Proline derivative) | Diethyl 2,2-dipropylmalonate | Acrylamide | Michael Addition/Cyclization | This compound |
Stereochemical Control and Diastereoselectivity in Piperidine-2,6-dione Synthesis
For the specific case of this compound, the 4-position is a quaternary center with two identical substituents, meaning it is not a stereocenter. Therefore, stereochemical control at this position is not a factor.
However, if the two alkyl groups at the 4-position were different, this carbon would become a stereocenter, and the stereoselective synthesis would be crucial. In such cases, the organocatalytic and transition metal-catalyzed methods discussed previously would be highly relevant. For instance, asymmetric Michael additions or enantioselective cyclizations could be employed to control the stereochemistry at the C4 position. nih.govnih.gov
Furthermore, if additional substituents were present on the piperidine ring, for example at the 3- or 5-positions, diastereoselectivity would become a critical aspect of the synthesis. The spatial arrangement of these substituents relative to each other would significantly impact the biological activity of the molecule. Advanced synthetic methods, particularly those that proceed through well-defined transition states, such as certain cycloaddition reactions and organocatalytic cascade reactions, can offer high levels of diastereocontrol. nih.gov
Mechanistic Elucidation of Novel Synthetic Transformations
The development of novel synthetic methods is intrinsically linked to a deep understanding of the underlying reaction mechanisms. For the synthesis of this compound, elucidating the mechanisms of the applied transformations is key to optimizing reaction conditions and extending the scope of the methodology.
In the context of a potential Dieckmann condensation approach, the mechanism is well-established and involves the intramolecular cyclization of a diester mediated by a base. wikipedia.orgnumberanalytics.comlibretexts.org The key steps are the deprotonation of an α-carbon to form an enolate, followed by an intramolecular nucleophilic attack on the second ester carbonyl, and subsequent expulsion of an alkoxide.
For a Michael addition/cyclization sequence, the mechanism would involve the initial 1,4-conjugate addition of a nucleophile (e.g., the enolate of dipropylmalonate) to an α,β-unsaturated amide (e.g., acrylamide). This would be followed by an intramolecular aminolysis, where the nitrogen of the amide attacks one of the ester carbonyls of the malonate moiety, leading to the formation of the piperidine-2,6-dione ring after the elimination of an alcohol.
In the realm of transition metal-catalyzed reactions, the mechanisms are often more complex and can involve various catalytic cycles with different oxidation states of the metal. For example, a nickel-catalyzed cycloaddition would likely proceed through oxidative cyclization of the dienyne to a nickelacyclopentene intermediate, followed by reductive elimination to form the piperidine ring. Mechanistic studies, often involving computational chemistry and the isolation and characterization of intermediates, are crucial for understanding and controlling these intricate transformations.
Chemical Reactivity and Advanced Transformations of 4,4 Dipropylpiperidine 2,6 Dione
Functionalization Reactions of the Piperidine-2,6-dione Ring System
The piperidine-2,6-dione ring, also known as the glutarimide (B196013) ring, is a versatile scaffold that can undergo various functionalization reactions. wikipedia.org This heterocyclic system is a core component in several pharmacologically active compounds. wikipedia.org
Electrophilic and Nucleophilic Substitutions on the Heterocyclic Ring
The carbon atoms adjacent to the carbonyl groups (α-carbons) in the piperidine-2,6-dione ring are susceptible to electrophilic substitution. For instance, the α-position of glutarimide can be functionalized through reactions like (dimethylamino)methylenation using Bredereck's reagent. This resulting derivative can then undergo further reactions, such as a diazo transfer reaction. taylorandfrancis.com
While direct nucleophilic substitution on the heterocyclic ring is less common, the ring itself can act as a nucleophile in certain reactions.
Reactions Involving the Imide Nitrogen Atom (e.g., N-alkylation, N-acylation)
The imide nitrogen atom in the piperidine-2,6-dione ring is a key site for chemical modification. It can readily undergo N-alkylation and N-acylation reactions.
N-alkylation: The hydrogen atom attached to the imide nitrogen can be substituted with an alkyl group. This is a common strategy in the synthesis of various piperidine (B6355638) derivatives. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov The synthesis of N-alkylated 1,2,3,4-tetrahydrobenzo[c] acs.orgproquest.comnaphthyrin-5(6H)-ones has been accomplished through a Buchwald coupling reaction. nih.gov
N-acylation: The imide nitrogen can also be acylated to form N-acyl-glutarimides. These compounds have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions. acs.org The reactivity of N-acyl-glutarimides is attributed to the ground-state destabilization of the amide bond. acs.org This has been explored in Suzuki–Miyaura cross-coupling and transamidation reactions. acs.org One-pot sequences involving Ugi/nucleophilic substitution/N-acylation have been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.gov
Table 1: Examples of N-alkylation and N-acylation Reactions on Piperidine-2,6-dione Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine-2,6-dione | nih.gov |
| N-Acylation | Acyl chloride or anhydride (B1165640) | N-Acylpiperidine-2,6-dione | acs.org |
| Suzuki–Miyaura Cross-Coupling | Ar–B(OH)₂, [Pd] catalyst, K₂CO₃, THF, 60 °C | N-Arylpiperidine-2,6-dione | acs.org |
| Transamidation | Amine | N-Substituted amide | acs.org |
| Ugi/Nucleophilic Substitution/N-acylation | α-aminoesters, 3-bromopropionic acid, phenylglyoxal, cyclohexyl isocyanide | Pyrrolopiperazine-2,6-diones | nih.gov |
Transformations of the Carbonyl Groups (e.g., reduction, Wittig reactions)
The two carbonyl groups in the piperidine-2,6-dione ring are reactive sites for various transformations.
Reduction: The carbonyl groups can be reduced to hydroxyl groups. For example, the reduction of 3-alkyl-2,6-diarylpiperidin-4-ones with a Grignard reagent leads to the formation of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidines. nih.govresearchgate.netresearchgate.net Selective reduction of one carbonyl group is also possible under specific reaction conditions.
Wittig and Related Reactions: While not extensively documented for 4,4-dipropylpiperidine-2,6-dione specifically, the carbonyl groups of related diones can potentially undergo Wittig-type reactions to form exocyclic double bonds.
Reactions with Hydrazines: The carbonyl groups can react with reagents like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form the corresponding dinitrophenylhydrazones, which is a classic test for aldehydes and ketones. wikipedia.org
Ring-Opening and Rearrangement Reactions of the Dione (B5365651) Core
The piperidine-2,6-dione ring can undergo ring-opening reactions under certain conditions.
Hydrolysis: The imide and amide bonds within the ring can be cleaved by hydrolysis, typically under acidic or basic conditions, to yield a dicarboxylic acid derivative. For example, the D-isomer of glutethimide, a related compound, undergoes hydrolysis of the glutarimide ring. taylorandfrancis.com Thalidomide, another glutarimide derivative, is primarily metabolized through non-enzymatic hydrolysis. taylorandfrancis.com
Rearrangement Reactions: Anionic enolate rearrangements are a novel method for the preparation of structurally diverse piperidine-2,4-dione-type azaheterocycles. nih.govresearchgate.net While this applies to the 2,4-dione isomer, similar rearrangement possibilities might exist for the 2,6-dione under specific conditions. Palladium-catalyzed ring-opening and annulation reactions have also been reported for related heterocyclic systems. rsc.org
Oxidative and Reductive Chemistry of this compound
The oxidative and reductive chemistry of this compound involves both the heterocyclic ring and its substituents.
Oxidation: Oxidation reactions can target different parts of the molecule. For instance, the nitrogen atom can be oxidized to an N-oxide. The carbon atoms of the propyl groups could also be oxidized under strong oxidizing conditions. The oxidation of the sulfur atom in thio-substituted glutarimides to a sulfone has been shown to significantly impact their biological activity. rscf.ru
Reduction: As mentioned in section 3.1.3, the carbonyl groups are susceptible to reduction. Catalytic hydrogenation can also be employed to reduce the carbonyls or other unsaturated functionalities that might be introduced into the molecule. For example, hydrogenation of unsaturated 2-acyl-cyclohexane-1,3-diones has been performed using a Parr apparatus under a hydrogen atmosphere. mdpi.com Cytochrome P450 enzymes are known to catalyze N-dealkylation reactions in 4-aminopiperidine (B84694) drugs, which is a reductive process. nih.gov
Table 2: Summary of Reactivity for this compound
| Part of Molecule | Reaction Type | Description | Reference |
| Piperidine-2,6-dione Ring | Electrophilic Substitution | Functionalization at the α-carbon. | taylorandfrancis.com |
| Imide Nitrogen | N-alkylation / N-acylation | Substitution of the imide hydrogen with alkyl or acyl groups. | nih.govacs.org |
| Carbonyl Groups | Reduction | Conversion to hydroxyl groups. | nih.govresearchgate.netresearchgate.net |
| Carbonyl Groups | Hydrazone Formation | Reaction with hydrazines to form hydrazones. | wikipedia.org |
| Dione Core | Ring-Opening | Hydrolysis of imide/amide bonds. | taylorandfrancis.com |
| Dione Core | Rearrangement | Potential for anionic enolate rearrangements. | nih.govresearchgate.net |
| Propyl Substituents | Free-Radical Substitution | Potential for halogenation under specific conditions. | |
| Whole Molecule | Oxidation | N-oxidation or side-chain oxidation. | rscf.ru |
| Whole Molecule | Reduction | Catalytic hydrogenation of carbonyls or other functionalities. | mdpi.com |
Cycloaddition and Pericyclic Reactions
The piperidine-2,6-dione scaffold can participate in various cycloaddition and pericyclic reactions, which are powerful methods for constructing complex cyclic and bicyclic systems. msu.edulibretexts.org These reactions, which proceed through a cyclic transition state, include Diels-Alder reactions and photocycloadditions. libretexts.orgwikipedia.org
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While the saturated ring of this compound cannot act as a diene, derivatives containing unsaturation can readily participate in such reactions. For example, an N-alkenyl derivative of a piperidinedione could function as the dienophile.
A related and highly relevant transformation is the aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, leading to the formation of nitrogen-containing heterocycles. rsc.org These reactions can be catalyzed by Lewis acids or Brønsted acids. rsc.org The mechanism of these reactions can be either a concerted pericyclic pathway or a stepwise Mannich-Michael pathway, particularly when oxygenated dienes are used. rsc.org The synthesis of piperidine scaffolds through multicomponent reactions often involves an intramolecular aza-Diels-Alder step. nih.gov
Photocycloaddition Reactions
Photocycloaddition reactions, particularly [2+2] cycloadditions, are among the most important photochemical reactions for forming four-membered rings. researchgate.netresearchgate.net These reactions involve the excitation of an alkene to a higher energy state, followed by its reaction with another alkene to form a cyclobutane (B1203170) ring. acs.org Intramolecular [2+2] photocyclization is a key step in synthetic strategies to produce fused bicyclic piperidines. researchgate.net For instance, N-alkenyl cinnamamides can undergo intramolecular [2+2]-cycloaddition to yield bicyclic pyrrolidones and piperidones in excellent yields when irradiated in the presence of a photosensitizer. researchgate.net
| Reaction Type | Substrate Class | Key Features | Product Type | Reference |
|---|---|---|---|---|
| [2+1] Cycloaddition (Cyclopropanation) | Vinyl-substituted Glutarimides | Dirhodium-catalyzed, mild conditions, high stereoselectivity. | Cyclopropyl-glutarimides | nih.gov |
| Intramolecular [2+2] Photocycloaddition | N-Alkenyl Cinnamamides | Irradiation (e.g., 427 nm), can be performed on a gram scale. | Bicyclic Piperidones | researchgate.net |
| Aza-Diels-Alder Reaction | Imines and Electron-Rich Dienes | Lewis acid or organocatalyst promoted. | Piperidin-4-ones | rsc.org |
| Intramolecular Diels-Alder Reaction | Substrates with linked diene and dienophile | Forms two new rings in one step; often more facile than intermolecular versions. | Fused Bicyclic Systems | msu.eduacsgcipr.org |
Other pericyclic reactions, such as [3+2] cycloadditions, utilize 1,3-dipoles to react with a dipolarophile to form five-membered heterocyclic rings. msu.eduyoutube.com While less common for the direct modification of the piperidinedione core itself, derivatives of this compound bearing appropriate functional groups (e.g., vinyl or alkyne groups) could be employed in a wide array of cycloaddition reactions to generate novel, complex molecular architectures. nih.gov
Advanced Structural Analysis and Spectroscopic Characterization of 4,4 Dipropylpiperidine 2,6 Dione
Elucidation of Molecular Conformation and Geometry (e.g., chair conformation analysis)
The piperidine-2,6-dione ring, a core scaffold in many biologically active molecules, typically adopts a variety of conformations, with the chair form being the most prevalent. For substituted derivatives like 4,4-dipropylpiperidine-2,6-dione, the chair conformation is expected to be the most stable arrangement, minimizing steric hindrance between the propyl groups and the rest of the ring.
Studies on analogous 2,6-diarylpiperidin-4-one oxime ethers have demonstrated that these systems predominantly adopt a normal chair conformation, with substituents favoring equatorial positions to reduce steric strain. nih.gov This preference for a chair conformation with equatorial substituents has also been observed in other related piperidone derivatives. nih.gov While specific conformational analysis studies on this compound are not widely available in the reviewed literature, the principles established from these related structures strongly suggest a chair-like geometry. For instance, in a study of 2,6-diphenylthian-4-ones, analysis of vicinal coupling constants in NMR spectra indicated that the heterocyclic ring largely exists in a chair conformation with equatorial orientations of the aryl groups.
X-ray Crystallography for Precise Structural Determination of this compound and its Congeners
X-ray crystallography provides the most definitive method for determining the solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of its congeners provides valuable insights into the likely structural features.
For example, the crystal structure of [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, which shares a similar substituted heterocyclic core, has been determined. nih.gov This analysis, along with studies on other related compounds like pyrrolidine-2,4-diones and 1,3-oxazine-2,4-diones, confirms the molecular connectivity and provides a basis for understanding the three-dimensional arrangement of such molecules. nih.govresearchgate.netresearchgate.net In a study of 2-cyanoguanidinophenytoin and its derivatives, X-ray crystallography revealed a monoclinic crystal system and detailed the intermolecular hydrogen bonding that stabilizes the crystal packing. nih.gov The morpholine (B109124) ring in one of the derivatives was observed in a distinct chair configuration. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies (e.g., ¹H, ¹³C, DOSY NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation and dynamics.
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the propyl groups (triplets and sextets) and the methylene (B1212753) protons of the piperidine (B6355638) ring (singlets or complex multiplets depending on the conformational dynamics). The NH proton of the imide group would likely appear as a broad singlet. rsc.org
The ¹³C NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbons, the quaternary carbon at the 4-position, and the various carbons of the propyl groups and the piperidine ring. rsc.org The chemical shifts of the ring carbons can be indicative of the ring conformation. nih.gov
Table of Predicted NMR Data for this compound (Note: This table is predictive and based on general principles and data from similar compounds. Actual chemical shifts may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | ~8.0 (broad s) | - |
| C=O | - | ~172 |
| C(CH₂)₂ | - | ~55 |
| CH₂ (ring) | ~2.5 (s) | ~50 |
| CH₂ (propyl, α) | ~1.5 (t) | ~40 |
| CH₂ (propyl, β) | ~1.3 (sextet) | ~17 |
| CH₃ (propyl) | ~0.9 (t) | ~14 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₉NO₂), the expected monoisotopic mass is approximately 197.14 g/mol . uni.lu
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 197. The fragmentation of the molecule would likely proceed through several characteristic pathways. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and related compounds. libretexts.org This could lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 154.
Another likely fragmentation involves the loss of one of the carbonyl groups as carbon monoxide (CO), leading to a fragment at m/z 169. Subsequent fragmentations could involve the loss of ethene (C₂H₄) from the propyl groups or other rearrangements. libretexts.org
Liquid chromatography-mass spectrometry (LC-MS) would be particularly useful for analyzing this compound, allowing for its separation from any impurities before introduction into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate protonated molecules [M+H]⁺ (m/z 198) or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.
Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase for this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 198.14887 | 145.2 |
| [M+Na]⁺ | 220.13081 | 151.6 |
| [M-H]⁻ | 196.13431 | 145.5 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular structure and intermolecular interactions.
For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibration of the imide group would appear as a band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the propyl groups and the piperidine ring would be observed in the region of 2850-3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the carbonyl stretching vibrations would also be visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the propyl chains and the piperidine ring, often produce stronger Raman signals than IR signals. The combination of both IR and Raman data allows for a more complete vibrational assignment.
Studies on related heterocyclic compounds like pyridine (B92270) have shown how vibrational spectra can be used to identify different phases and to understand how intermolecular interactions change under different conditions, such as high pressure. aps.orgresearchgate.net While specific vibrational data for this compound is not available, the analysis of its spectrum would follow established principles of functional group identification.
Computational Chemistry and Molecular Modeling of 4,4 Dipropylpiperidine 2,6 Dione
Density Functional Theory (DFT) Studies of Electronic Structure, Energetics, and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For 4,4-dipropylpiperidine-2,6-dione, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), could provide valuable insights.
Electronic Structure and Energetics: DFT calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. The electrostatic potential mapped onto the electron density surface would reveal the distribution of charge, highlighting electrophilic and nucleophilic sites. For instance, the carbonyl oxygens are expected to be regions of high negative potential, while the N-H proton would be a site of positive potential.
Spectroscopic Properties: DFT methods can also predict various spectroscopic properties. The calculated vibrational frequencies from a frequency analysis can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule. Key vibrational modes would include the C=O stretching frequencies of the dione (B5365651) functionality and the N-H stretching vibration. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
Illustrative DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Relates to the electron-donating ability. |
| LUMO Energy | (Value in eV) | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity. |
| N-H Stretch Freq. | (Value in cm⁻¹) | Characteristic IR/Raman band. |
| C=O Stretch Freq. | (Value in cm⁻¹) | Characteristic IR/Raman bands for the dione. |
Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.
Conformational Analysis and Energy Landscapes using Computational Methods
The flexible six-membered piperidine (B6355638) ring and the two propyl chains at the C4 position allow this compound to adopt various conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
The piperidine-2,6-dione ring can exist in several conformations, including chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is often the most stable. nih.gov The two propyl groups at the C4 position will have their own rotational degrees of freedom, further complicating the conformational landscape.
A systematic conformational search, often performed using molecular mechanics force fields (e.g., MMFF94 or AMBER) followed by geometry optimization of the low-energy conformers using DFT, would be necessary to identify the global minimum and other low-lying conformers. The relative energies of these conformers, along with the energy barriers for their interconversion, define the energy landscape of the molecule. Studies on related 4,4-disubstituted piperidines have shown that the nature and size of the substituents significantly influence the conformational preferences. rsc.org
Table of Predicted Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair (gauche-gauche propyl) | 0.00 | (Illustrative values) |
| Chair (gauche-anti propyl) | (Value) | (Illustrative values) |
| Twist-Boat | (Value) | (Illustrative values) |
Note: This table illustrates the type of data that would be generated from a conformational analysis. The specific conformers and their relative energies would need to be determined through detailed computational studies.
Prediction of Reaction Pathways and Transition States for Chemical Transformations
Computational chemistry can be a powerful tool for predicting the feasibility and mechanisms of chemical reactions involving this compound. nih.gov By locating the transition state structures on the potential energy surface, the activation energies for various transformations can be calculated, providing insights into reaction kinetics.
One important reaction to consider would be the hydrolysis of the imide functionality, which can proceed via either acid or base catalysis. DFT calculations could be used to model the reaction mechanism, including the approach of the nucleophile (e.g., water or hydroxide), the formation of tetrahedral intermediates, and the subsequent ring-opening. The calculated activation barriers would indicate the relative ease of hydrolysis under different conditions. For instance, studies on the hydrolysis of related cyclic imides have elucidated the stepwise nature of these reactions.
Another potential transformation is N-alkylation or N-acylation at the imide nitrogen. Computational modeling could predict the reactivity of the N-H bond and the energetics of its substitution.
Molecular Dynamics Simulations for Exploring Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations can provide a dynamic picture of this compound's behavior over time, particularly in a solvent environment. nyu.edu An MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system.
These simulations allow for a more thorough exploration of the conformational space than static calculations, as the molecule can overcome energy barriers through thermal fluctuations. The resulting trajectory can be analyzed to understand the flexibility of the piperidine ring and the propyl side chains.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. The radial distribution functions between specific atoms of the solute and solvent can reveal the hydration shell structure. For example, the interactions between the carbonyl oxygens and water molecules through hydrogen bonding can be quantified. Such simulations are crucial for understanding the solubility and behavior of the molecule in biological or other condensed-phase environments. mdpi.com
Quantum Chemical Calculations for Reactivity Predictions
Beyond the HOMO-LUMO gap, various other reactivity descriptors can be derived from quantum chemical calculations to provide a more nuanced understanding of the chemical behavior of this compound. These descriptors are often based on conceptual DFT.
Global Reactivity Descriptors:
Chemical Potential (μ): Related to the escaping tendency of an electron from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Local Reactivity Descriptors:
Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. For this compound, the Fukui functions would likely highlight the carbonyl carbons as primary sites for nucleophilic attack.
Dual Descriptor (Δf(r)): Provides a more precise picture of nucleophilic and electrophilic sites.
By calculating these indices, a detailed reactivity map of the molecule can be constructed, predicting how it will interact with other chemical species.
Applications of 4,4 Dipropylpiperidine 2,6 Dione in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The piperidine (B6355638) ring is a fundamental component in a vast array of natural products and pharmaceutical agents. mdpi.com Consequently, functionalized piperidines like 4,4-dipropylpiperidine-2,6-dione serve as crucial intermediates in the construction of more complex molecular targets. The dione (B5365651) functionality offers multiple reactive sites for chemical modification. For instance, the acidic protons alpha to the carbonyl groups can be selectively removed to form enolates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the amide bond within the ring can be cleaved under hydrolytic conditions, providing access to linear amino acid derivatives. The gem-dipropyl groups at the C4 position provide steric bulk, which can influence the stereochemical outcome of reactions at adjacent centers, a critical aspect in the synthesis of stereochemically complex molecules. This steric influence can be exploited to direct the approach of reagents, potentially leading to high diastereoselectivity in downstream transformations.
Table 1: Potential Transformations of the Piperidine-2,6-dione Core
| Reaction Type | Reagents & Conditions | Resulting Structure | Synthetic Utility |
|---|---|---|---|
| Enolate Alkylation | Base (e.g., LDA), Alkyl Halide | α-Alkylated dione | Introduction of new carbon substituents |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated dione | Formation of complex carbocyclic systems |
| Reduction | Reducing agent (e.g., LiAlH₄) | 4,4-Dipropylpiperidine | Access to saturated piperidine core |
| Ring Opening | Strong acid/base, H₂O | Substituted glutaric acid derivative | Linear scaffolds for further synthesis |
These potential transformations underscore the compound's role as a versatile intermediate, enabling the synthesis of intricate molecular architectures that may be difficult to access through other synthetic routes.
Building Block for the Creation of Diverse Heterocyclic Compound Libraries
The development of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for generating such libraries. The reactivity of the dione functionality allows for the introduction of a wide range of substituents and functional groups.
For example, the carbonyl groups can be transformed into other functional groups, such as amines, alcohols, or thiols, through reductive amination, reduction, or thionation, respectively. The nitrogen atom of the piperidine ring can also be functionalized, for instance, through N-alkylation or N-arylation reactions. This multi-point functionalization capability allows for the rapid generation of a large number of distinct compounds from a single, common core structure. The resulting libraries of novel heterocyclic compounds can then be screened for biological activity against various therapeutic targets. The development of efficient methods for the functionalization of the piperidine core, such as photoredox-catalyzed C-H arylation, further expands the possibilities for creating diverse molecular libraries. chemrxiv.org
Precursor in the Development of Novel Organic Reagents and Catalysts
The rigid structure of the piperidine-2,6-dione ring system, combined with the potential for introducing chiral elements, makes this compound an interesting candidate for development into novel organic reagents and catalysts. For instance, by introducing chiral auxiliaries or by resolving the compound into its enantiomers, it could be used as a chiral building block in asymmetric synthesis.
Derivatives of this compound could also be explored as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the dione functionality can act as coordination sites for metal ions. The steric and electronic properties of the ligand, influenced by the dipropyl groups, could modulate the reactivity and selectivity of the metal center in catalytic transformations. While direct examples involving this specific compound are not yet reported, the general principle of using heterocyclic scaffolds as ligands is well-established in catalysis.
Exploration in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Host-guest systems, a central concept in this field, rely on the ability of a larger "host" molecule to bind a smaller "guest" molecule. The this compound molecule possesses features that make it potentially interesting for supramolecular applications.
The two carbonyl groups can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These features could enable the molecule to participate in self-assembly processes, forming well-ordered structures held together by hydrogen bonds. Furthermore, the dipropyl groups create a hydrophobic pocket, which could potentially encapsulate small, nonpolar guest molecules. While macrocyclic hosts like cyclodextrins and calixarenes are more commonly studied, the exploration of smaller, well-defined molecules like this compound as components of supramolecular assemblies is an active area of research.
Investigation into Polymeric Structures or Advanced Materials (Exploratory Research)
The incorporation of well-defined heterocyclic units into polymer backbones can impart unique properties to the resulting materials. The this compound molecule could potentially serve as a monomer in the synthesis of novel polymers. For example, the dione functionality could be transformed into diol or diamine derivatives, which could then be used in condensation polymerization reactions to form polyesters or polyamides, respectively.
The presence of the bulky dipropyl groups would likely influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. This area of research is highly exploratory, but the versatility of the piperidine-2,6-dione scaffold suggests that it could be a valuable component in the design of new functional materials with tailored properties.
Q & A
Basic: What are the recommended synthetic routes for 4,4-dipropylpiperidine-2,6-dione, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound can be approached via cyclocondensation of dipropylmalonate derivatives with ammonia or urea under controlled conditions. Optimization involves:
- Catalyst Selection : Use acidic catalysts (e.g., HCl or H₂SO₄) to enhance cyclization efficiency.
- Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation.
- Purification : Monitor reaction progress via ¹H NMR to confirm intermediate formation (e.g., monitoring nitrile conversion in analogous reactions) .
- Yield Improvement : Employ column chromatography or recrystallization for high-purity isolation, as seen in structurally related piperidinediones .
Basic: What analytical techniques are critical for characterizing this compound, and how do they address structural confirmation?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of propyl substituents (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) and the piperidine-dione backbone (δ ~2.5–3.5 ppm for N-CH₂ and ~170–180 ppm for ketones in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₉NO₂ requires m/z ≈ 213.1365).
- Infrared Spectroscopy (IR) : Detect characteristic C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- X-ray Diffraction : For crystalline derivatives, resolve spatial arrangements of substituents to confirm regioselectivity .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, as similar piperidine derivatives are classified as respiratory irritants .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .
- Storage : Keep in airtight containers away from oxidizers, as diketones may decompose under heat to release toxic gases (e.g., CO) .
Advanced: How can researchers resolve contradictions in reported yields or purity of this compound across different synthesis protocols?
Methodological Answer:
- Systematic Parameter Screening : Vary catalysts (e.g., Lewis acids vs. Brønsted acids), solvents (polar aprotic vs. protic), and temperatures to identify optimal conditions.
- Analytical Cross-Validation : Use orthogonal methods (e.g., HPLC alongside NMR) to detect impurities undetected by single techniques .
- Reproducibility Testing : Replicate protocols from literature with strict control of reagent purity (e.g., ≥98% malonate precursors) and moisture levels .
- Data Normalization : Report yields relative to isolated products rather than crude mixtures to standardize comparisons .
Advanced: What mechanistic insights explain the reactivity of this compound in ring-opening reactions, and how can this be applied in drug design?
Methodological Answer:
- Nucleophilic Attack : The electron-deficient diketone moiety undergoes ring-opening via nucleophiles (e.g., amines, thiols), forming linear intermediates useful for conjugating pharmacophores.
- pH-Dependent Reactivity : Under acidic conditions, protonation of the piperidine nitrogen enhances electrophilicity, facilitating reactions with bio-relevant nucleophiles (e.g., cysteine residues in enzymes) .
- Application Example : Design prodrugs by conjugating the dione with therapeutic agents via hydrolyzable linkages, enabling targeted release in physiological environments .
Advanced: What in vitro models are appropriate for assessing the chemopreventive potential of this compound derivatives?
Methodological Answer:
- Mutagenicity Screening : Use Ames test strains (e.g., Salmonella typhimurium TA98/TA100) to evaluate genotoxicity risks .
- Oxidative Stress Models : Assess radical scavenging in DPPH or ABTS assays, though negative results (as seen in purine-dione analogs) may indicate indirect mechanisms .
- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP1A1) to identify chemopreventive activity via detoxification pathway modulation.
- Cell-Based Assays : Utilize modified Vibrio harveyi strains (e.g., BB7X) to detect chemopreventive effects linked to quorum sensing inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
